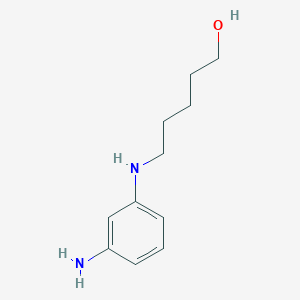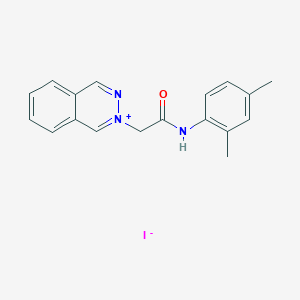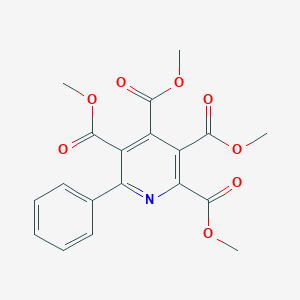
Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate is a chemical compound with the molecular formula C19H19NO8 It is a derivative of pyridine, characterized by the presence of four carboxylate groups and a phenyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate typically involves the cycloaddition of alkynes and nitriles. One common method is the iron-cobalt-catalyzed heterotrimerization of alkynes and nitriles. The reaction is carried out in a solvent such as toluene, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions: Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyridine derivatives with additional functional groups.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridine and phenyl derivatives.
科学的研究の応用
Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Tetramethyl 2,3,5,6-pyrazinetetracarboxylate: Similar in structure but with a pyrazine ring instead of a pyridine ring.
Tetramethyl 1,6-dihydro-1-methyl-6-phenylpyridine-2,3,4,5-tetracarboxylate: A reduced form of the compound with a dihydropyridine ring.
Uniqueness: Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate is unique due to the presence of four carboxylate groups and a phenyl group on the pyridine ring, which imparts distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
4626-45-3 |
|---|---|
分子式 |
C19H17NO8 |
分子量 |
387.3 g/mol |
IUPAC名 |
tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate |
InChI |
InChI=1S/C19H17NO8/c1-25-16(21)11-12(17(22)26-2)14(10-8-6-5-7-9-10)20-15(19(24)28-4)13(11)18(23)27-3/h5-9H,1-4H3 |
InChIキー |
XDGPJDYTQYYJHM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=NC(=C1C(=O)OC)C(=O)OC)C2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


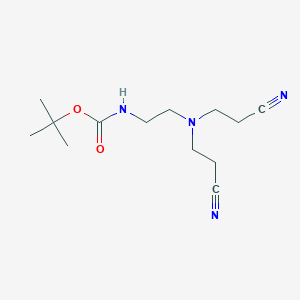
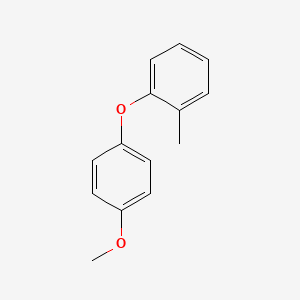

![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)


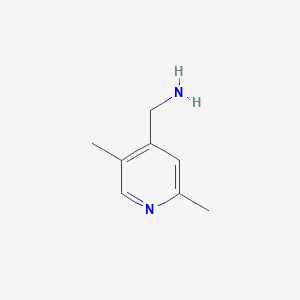
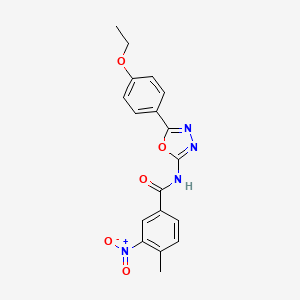
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B14135846.png)
![N'-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14135854.png)
![3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B14135858.png)
![4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14135871.png)
